2,5,8,11,14-Pentaoxahexadecan-16-amine
2,5,8,11,14-Pentaoxahexadecan-16-amine
m-PEG5-amine is a PEG derivative containing an amino group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
5498-83-9
VCID:
VC0536170
InChI:
InChI=1S/C18H12ClNO/c19-18-15(12-14-8-4-5-9-16(14)20-18)10-11-17(21)13-6-2-1-3-7-13/h1-12H
SMILES:
COCCOCCOCCOCCOCCN
Molecular Formula:
C18H12ClNO
Molecular Weight:
293.7 g/mol
2,5,8,11,14-Pentaoxahexadecan-16-amine
CAS No.: 5498-83-9
Cat. No.: VC0536170
Molecular Formula: C18H12ClNO
Molecular Weight: 293.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | m-PEG5-amine is a PEG derivative containing an amino group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates. |
|---|---|
| CAS No. | 5498-83-9 |
| Molecular Formula | C18H12ClNO |
| Molecular Weight | 293.7 g/mol |
| IUPAC Name | 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C18H12ClNO/c19-18-15(12-14-8-4-5-9-16(14)20-18)10-11-17(21)13-6-2-1-3-7-13/h1-12H |
| Standard InChI Key | ZLMZMYBMMYBIOI-UHFFFAOYSA-N |
| SMILES | COCCOCCOCCOCCOCCN |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2Cl |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator